molecular formula C18H20N4O3 B2743994 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034317-36-5

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2743994
CAS No.: 2034317-36-5
M. Wt: 340.383
InChI Key: UWTBWWQRGREOSN-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications across various scientific fields. This compound’s structural complexity and the presence of multiple functional groups make it a subject of extensive study, particularly in medicinal and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic synthesis. Common starting materials include 3-cyanopyrazine, 4-hydroxycyclohexane, and 2,5-dimethylfuran-3-carboxylic acid. Key steps in the synthesis might involve:

  • Nucleophilic substitution: to attach the 3-cyanopyrazine moiety.

  • Esterification: or amide formation to link the furan and cyclohexyl groups.

Industrial Production Methods

In an industrial setting, this compound can be synthesized using automated synthesis machines under strictly controlled conditions to ensure high purity and yield. The reaction conditions typically involve:

  • Precise temperature control.

  • Use of high-purity reagents.

  • Advanced purification techniques like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, such as:

  • Oxidation and reduction reactions: : Transformations involving changes in the oxidation state of its components.

  • Substitution reactions: : Particularly nucleophilic substitutions due to the presence of reactive functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing agents: : Like lithium aluminum hydride for reduction reactions.

  • Nucleophiles: : Including ammonia or amines for substitution reactions.

Major Products Formed

The products depend on the specific reactions and conditions, but common transformations might include:

  • Hydrolyzed products: from nucleophilic substitutions.

  • Oxidized derivatives: of the pyrazine or furan ring systems.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules due to its reactivity and functional group diversity.

Biology

In biological research, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide can act as a molecular probe for studying receptor-ligand interactions or as a precursor for synthesizing biologically active derivatives.

Medicine

In medicine, its derivatives could potentially serve as therapeutic agents, especially if they exhibit properties such as enzyme inhibition or receptor modulation.

Industry

In industry, this compound can be used in the development of novel materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide exerts its effects through various mechanisms:

  • Binding to molecular targets: : Such as enzymes or receptors, altering their activity.

  • Pathway modulation: : Interfering with biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((1r,4r)-4-((3-cyano-6-methylpyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide: .

  • N-((1r,4r)-4-((3-cyano-5-bromopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide: .

Unique Attributes

What sets N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide apart is its specific combination of functional groups which might offer unique reactivity and interaction profiles compared to its analogs.

This compound serves as a fascinating subject for scientific investigation with potential applications that span across multiple fields. Its complexity not only provides opportunities for chemical innovation but also challenges researchers to explore new synthetic methods and applications.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-11-9-15(12(2)24-11)17(23)22-13-3-5-14(6-4-13)25-18-16(10-19)20-7-8-21-18/h7-9,13-14H,3-6H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTBWWQRGREOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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